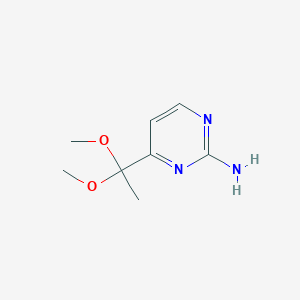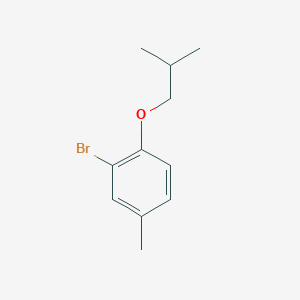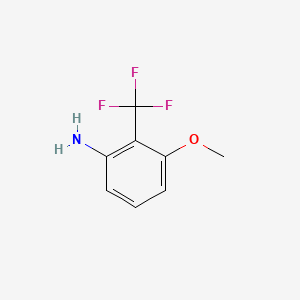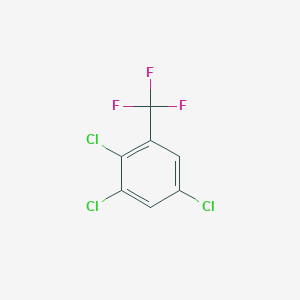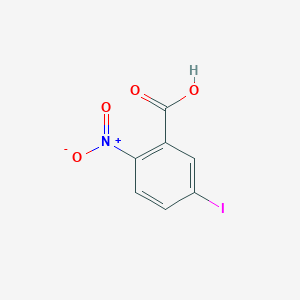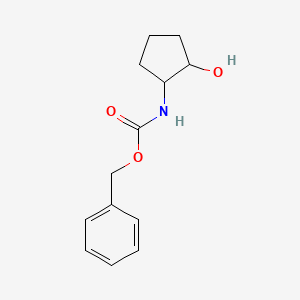
Benzyl (2-hydroxycyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Molecular Structure Analysis
The molecular structure of Benzyl (2-hydroxycyclopentyl)carbamate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Benzyl (2-hydroxycyclopentyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition
Benzyl carbamates have been studied for their ability to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is significant in the context of neurodegenerative diseases like Alzheimer's. For instance, a study demonstrated that certain proline-based benzyl carbamates exhibited moderate inhibitory effects against AChE and notable anti-BChE activity, comparable to rivastigmine, a drug used in Alzheimer's treatment (Pizova et al., 2017).
Catalysis in Chemical Reactions
Benzyl carbamates are used in catalytic processes, such as the gold(I)-catalyzed intramolecular hydrofunctionalization of allenes. They can effectively form various heterocycles, demonstrating their versatility in synthetic chemistry (Zhang et al., 2006).
Antibacterial Properties
Certain benzyl carbamates have shown potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. Their structure plays a crucial role in this antibacterial activity, highlighting their potential in addressing antibiotic resistance (Liang et al., 2020).
Potential Anticholinesterases
Benzyl carbamates have been synthesized and assessed for anticholinesterase action, demonstrating potent inhibition of AChE or BChE. Their structure-activity relations are valuable for understanding their interaction with cholinesterase inhibitors, which has implications in treating neurodegenerative diseases (Luo et al., 2005).
Synthesis and Characterization of New Monomers
These compounds have been used in the synthesis of new monomers, like 2-hydroxy-4-benzophenonyl allyl carbamate, which have applications in areas like polymer degradation and stability (Pan et al., 1995).
Selective Inhibitors of BChE
Benzyl carbamates have been prepared as selective inhibitors of BChE, showing more potent activity than clinically used rivastigmine. This suggests their potential therapeutic application in disorders where BChE activity is implicated (Magar et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-(2-hydroxycyclopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXGDPYTWXXJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-hydroxycyclopentyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

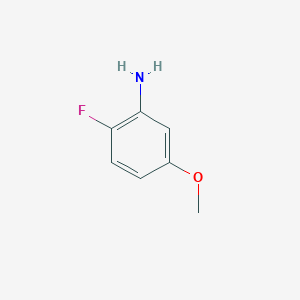
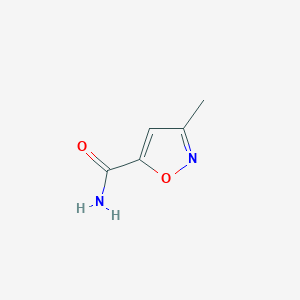
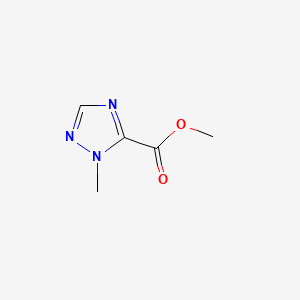
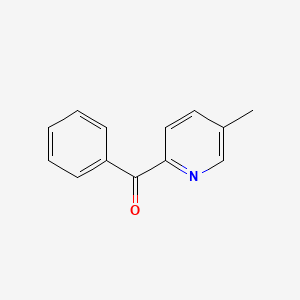
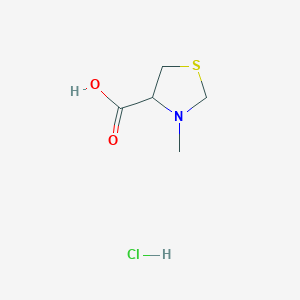
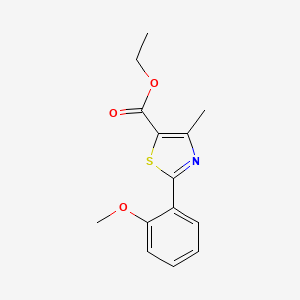
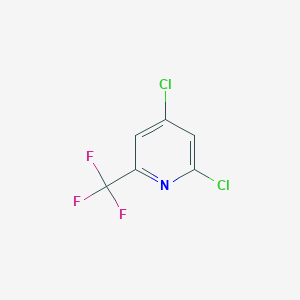
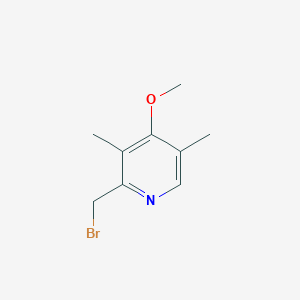
![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)
